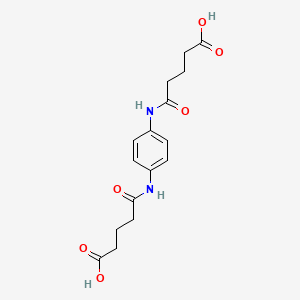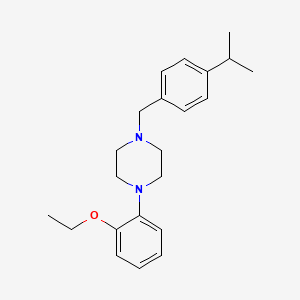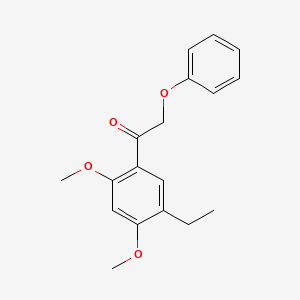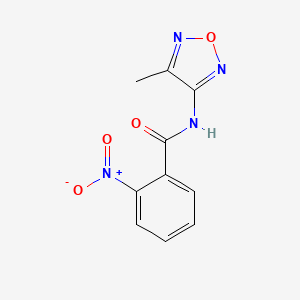
5,5'-(1,4-phenylenediimino)bis(5-oxopentanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,4-phenylenediimino)bis(5-oxopentanoic acid), commonly known as PDI, is a versatile molecule that has found widespread application in scientific research. PDI is a bifunctional molecule, containing both a carboxylic acid and an imine group, which allows it to form strong coordination complexes with a variety of metal ions, such as copper, zinc, and iron. This property has made PDI a valuable tool for studying metal ion-dependent biological processes, as well as for designing new metal-based drugs.
Mecanismo De Acción
The mechanism of action of PDI is primarily based on its ability to form coordination complexes with metal ions. The resulting metal-PDI complexes can then interact with a variety of biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. In addition, PDI has been shown to have direct effects on cellular processes, such as cell growth and differentiation.
Biochemical and physiological effects:
PDI has been shown to have a variety of biochemical and physiological effects, including inhibition of metalloprotein function, modulation of metal ion transport, and regulation of cellular processes such as apoptosis and cell differentiation. PDI has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions and prevent the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PDI in lab experiments is its ability to selectively bind to certain metal ions, allowing for the study of metal ion-dependent biological processes. However, PDI can also be difficult to work with due to its tendency to form aggregates in solution, which can complicate data interpretation. In addition, PDI can be sensitive to pH and temperature changes, which can affect its ability to form coordination complexes with metal ions.
Direcciones Futuras
There are many potential future directions for research involving PDI. One area of interest is the development of new metal-based drugs using PDI as a building block. Another area of interest is the study of PDI's effects on cellular processes, such as cell differentiation and apoptosis. Additionally, there is potential for the use of PDI in the development of new diagnostic tools, such as metal ion sensors and imaging agents.
Métodos De Síntesis
The synthesis of PDI typically involves the reaction of 1,4-phenylenediamine with diethyl oxalate, followed by hydrolysis of the resulting ester to yield PDI as a white solid. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water, and typically requires heating under reflux for several hours.
Aplicaciones Científicas De Investigación
PDI has been widely used in scientific research as a chelator for metal ions, due to its ability to form strong coordination complexes with a variety of metals. This property has made PDI a valuable tool for studying metal ion-dependent biological processes, such as metalloprotein function and metal ion transport. PDI has also been used as a building block for the design of new metal-based drugs, due to its ability to selectively bind to certain metal ions.
Propiedades
IUPAC Name |
5-[4-(4-carboxybutanoylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-13(3-1-5-15(21)22)17-11-7-9-12(10-8-11)18-14(20)4-2-6-16(23)24/h7-10H,1-6H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXBAZLXALQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine](/img/structure/B5860778.png)

![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![2-[(4-chlorophenyl)thio]-N-1-naphthylacetamide](/img/structure/B5860793.png)

![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)
![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)

![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)